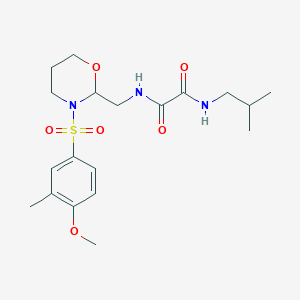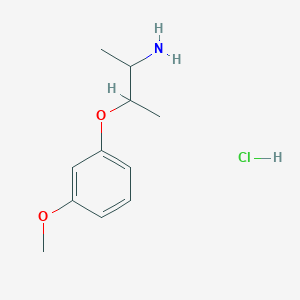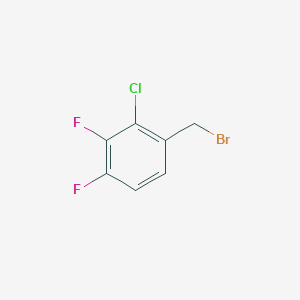
2-Chloro-3,4-difluorobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and bromine substituents on the benzene ring. This compound is typically a colorless to yellow liquid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
this compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom . This process can occur via either an SN1 or SN2 mechanism, depending on the specific conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of aromatic compounds . The introduction of the 2-chloro-3,4-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially affecting its reactivity, stability, and interactions with other molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound depend on the specific biochemical pathways it affects. By modifying the structure of aromatic compounds, it can influence their biological activity, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other reactive species can compete with the benzylic position for reaction with the compound, potentially affecting its mode of action . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
Preparation Methods
The synthesis of 2-Chloro-3,4-difluorobenzyl bromide involves several steps. One common method includes the reaction of 2-chloro-3,4-difluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Chloro-3,4-difluorobenzyl bromide undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the bromine atom. Some common reactions include:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Oxidation: The compound can undergo oxidation reactions to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into 2-Chloro-3,4-difluorotoluene by removing the bromine atom.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3,4-difluorobenzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
2-Chloro-3,4-difluorobenzyl bromide can be compared with other benzyl halides such as:
2,4-Difluorobenzyl bromide: Similar in structure but lacks the chlorine substituent, leading to different reactivity and applications.
3,4-Difluorobenzyl bromide: Lacks the chlorine substituent, affecting its chemical properties and uses.
3,4-Dichlorobenzyl bromide: Contains chlorine substituents instead of fluorine, resulting in different reactivity and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, providing a distinct set of chemical properties and reactivity patterns that are valuable in various synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAGQIRDTHLVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
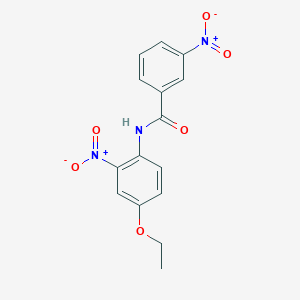
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/new.no-structure.jpg)
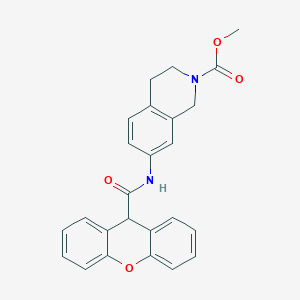
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
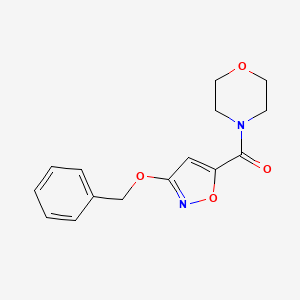
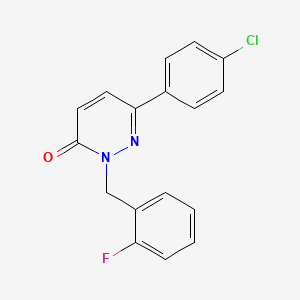
![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)

